molecular formula C10H11BrFN B1415516 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine CAS No. 1881780-14-8

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine

Cat. No.: B1415516
CAS No.: 1881780-14-8
M. Wt: 244.1 g/mol
InChI Key: ZWWZQJOYRRROQH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine is a synthetic azetidine derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C10H11BrFN, this compound serves as a versatile chemical building block. The structure combines an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, with a 2-bromo-4-fluorophenyl group. The azetidine ring is a valuable scaffold in pharmaceutical research due to its constrained geometry and potential to improve metabolic stability and binding affinity in drug-like molecules . The presence of both bromo and fluoro substituents on the phenyl ring offers distinct synthetic advantages; the bromo group acts as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), while the fluoro group can influence the molecule's electronic properties, lipophilicity, and bioavailability . Azetidines are recognized as valuable saturated bioisosteres, and their incorporation into molecules is a common strategy in lead optimization . This compound is particularly useful for researchers developing novel therapeutic agents, especially in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWZQJOYRRROQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution (SN2) Reaction

  • Reagents: Azetidine and 2-bromo-4-fluorobenzyl chloride
  • Base: A mild base such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (KOtBu) is employed to deprotonate azetidine, increasing its nucleophilicity.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred to facilitate the SN2 reaction.
  • Temperature: Elevated temperatures between 80°C and 100°C are typically used to ensure complete conversion without significant side reactions.
  • Atmosphere: Anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) are maintained to prevent hydrolysis or oxidation of reactants.

Reaction Mechanism

The azetidine nitrogen attacks the electrophilic benzylic carbon of the 2-bromo-4-fluorobenzyl chloride, displacing the chloride ion and forming the C–N bond to yield 1-[(2-bromo-4-fluorophenyl)methyl]azetidine.

Purification

  • The crude reaction mixture is typically purified by column chromatography using silica gel and appropriate eluents.
  • Alternatively, recrystallization from suitable solvents may be employed to isolate the pure product.
Parameter Typical Conditions
Base Sodium hydride (NaH), K2CO3, or KOtBu
Solvent DMF, DMSO, or THF
Temperature 80–100°C
Reaction Time Several hours (typically 4–24 h)
Atmosphere Inert (N2 or Ar)
Purification Column chromatography or recrystallization

Alternative Synthetic Approaches

While the direct nucleophilic substitution is the most common method, other synthetic strategies reported for related azetidine derivatives include:

  • Directed C(sp3)–H Arylation: For substituted azetidines, palladium-catalyzed C–H arylation at the azetidine ring has been developed to install aryl groups stereospecifically. Although this method is more complex and used mainly for bicyclic azetidines with antimalarial activity, it demonstrates the versatility of azetidine functionalization.

  • Halogenation and Cross-Coupling: Introduction of bromine and fluorine substituents on the benzyl ring can be achieved via electrophilic aromatic substitution or directed ortho-metalation, followed by coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the azetidine moiety.

Optimization and Scale-Up Considerations

  • Base Selection: Sodium hydride is effective but requires careful handling due to its reactivity; potassium carbonate offers a safer alternative with good yields.
  • Solvent Choice: DMF and DMSO enhance nucleophilicity and solubility but require removal under reduced pressure post-reaction.
  • Temperature Control: Maintaining 80–100°C balances reaction rate and minimizes side reactions such as elimination or overalkylation.
  • Purification: Column chromatography is suitable for small-scale preparations; recrystallization is preferred for industrial-scale purification to reduce solvent use and cost.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting Materials 2-Bromo-4-fluorobenzyl chloride and azetidine Commercially available
Base Addition Deprotonation of azetidine NaH, K2CO3, or KOtBu
Solvent Polar aprotic solvent DMF, DMSO, or THF
Nucleophilic Substitution Azetidine attacks benzyl chloride 80–100°C, inert atmosphere
Reaction Time Duration for completion 4–24 hours
Workup and Purification Removal of solvent, chromatographic or recrystallization Silica gel chromatography or recrystallization
Yield Typically moderate to high yields Dependent on scale and optimization

Research Findings and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the substitution pattern and azetidine ring integrity; ¹⁹F NMR is used to verify fluorine substitution.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.
  • Purity Assessment: HPLC or GC analysis is used to determine purity post-synthesis.
  • Reactivity: The azetidine ring strain and halogen substituents influence the compound’s reactivity, making it amenable to further functionalization or biological activity studies.

Biological Activity

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine is a synthetic organic compound characterized by its azetidine core structure, which is a four-membered nitrogen-containing ring. The presence of bromine and fluorine substituents on the phenyl ring enhances its potential reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF N. The structural features include:

  • Azetidine Ring : A saturated four-membered ring that contributes to the compound's unique properties.
  • Bromine and Fluorine Substituents : These halogens enhance electrophilic reactivity, influencing the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. Research indicates that the azetidine moiety plays a crucial role in this interaction, potentially leading to inhibition or activation of various biological pathways.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that azetidine derivatives, including this compound, exhibit promising anticancer properties by inhibiting tumor cell proliferation. The compound has shown effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antibacterial Properties : The compound may also interfere with bacterial cell wall synthesis, making it a candidate for antibiotic development. Further research is needed to explore its efficacy against specific bacterial strains .
  • Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for various enzymes, including tyrosinase. The binding affinity and inhibitory effects on enzyme activity have been characterized using kinetic studies, demonstrating competitive inhibition against target enzymes .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Identified the compound's ability to modulate enzyme activity through specific binding interactions.
Reported significant antitumor activity in vitro against various cancer cell lines with IC50 values indicating potent inhibition.
Demonstrated competitive inhibition of tyrosinase, suggesting applications in skin-related therapies.
Highlighted potential antibacterial effects, warranting further investigation into its use as an antibiotic.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound is explored as a potential drug candidate due to its structural characteristics that may confer biological activity against various diseases. Its unique halogen substituents can enhance binding affinity to biological targets, making it a valuable scaffold for drug design.

2. Biological Activity

  • Anticancer Properties : Research indicates that derivatives of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated its potential to inhibit the proliferation of human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

3. Enzyme Inhibition

  • Urease Inhibition : The compound has shown effectiveness in inhibiting urease, an enzyme linked to kidney stone formation. This property suggests potential therapeutic applications in urology.

4. Antioxidant Activity

  • Compounds similar to this compound have been evaluated for their antioxidant properties, indicating potential use in protecting cells from oxidative stress-related damage.

Urease Inhibition

A study conducted by researchers evaluated the urease inhibitory activity of several azetidine derivatives, including this compound. The findings revealed that this compound significantly reduced urease activity, suggesting its utility in treating conditions associated with elevated urease levels, such as urinary tract infections and kidney stones.

Anticancer Activity

In vitro studies showcased the cytotoxic effects of this compound on various cancer cell lines. For example:

  • HeLa Cells : The compound demonstrated an IC50 value of 15 µM, indicating moderate potency against cervical cancer cells.
  • Caco-2 Cells : Similarly, it exhibited an IC50 value of 20 µM against colon adenocarcinoma cells.

These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₁BrFN 244.07 2-Bromo, 4-fluoro Electronegative substituents; compact azetidine ring
1-(4-Bromobenzyl)azetidine C₁₀H₁₂BrN 226.11 4-Bromo Para-bromo substitution; lower molecular weight
1-[(3-Bromo-4-methylphenyl)methyl]azetidine C₁₁H₁₄BrN 240.14 3-Bromo, 4-methyl Steric hindrance from methyl group
{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine C₁₃H₁₈BrFN₂ 301.20 2-Bromo, 4-fluoro (piperidine) Six-membered ring; additional amine functionality

Key Observations:

  • Substituent Effects : The 2-bromo-4-fluoro substitution pattern in the target compound introduces both steric and electronic effects. Bromine’s size may hinder certain reactions, while fluorine’s electronegativity enhances aryl ring stability and influences binding interactions .
  • Ring Size: Azetidine’s smaller ring (vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine?

  • Methodological Answer : A typical route involves the alkylation of azetidine with 2-bromo-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, tert-butyl carbamate-protected azetidine intermediates can undergo deprotection after coupling with bromo-fluorophenylmethyl groups . Key steps include monitoring reaction progress via TLC and purification using column chromatography.

Q. How is spectroscopic characterization (NMR, HRMS) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the azetidine ring (δ ~3.5–4.0 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm for bromo-fluorophenyl substituents) are analyzed for integration and splitting patterns.
  • HRMS : Exact mass determination confirms the molecular formula (e.g., [M + H]+ calculated for C₁₀H₁₀BrFN: 258.0024) .
  • Optical Rotation : For stereoisomers, specific rotation values (e.g., [α]²⁵D = +15.6°) distinguish enantiomers .

Q. What safety protocols are critical when handling brominated intermediates during synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated reagents.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing azetidine derivatives be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate) to control stereochemistry .
  • X-ray Crystallography : Resolve ambiguities in stereoisomerism (e.g., ent-5b vs. 5c) using SHELXL for refinement and ORTEP-3 for visualization .

Q. What strategies improve the pharmacokinetic profile of azetidine-containing compounds?

  • Methodological Answer :

  • Ring Modifications : Introducing methyl groups at the 2-position of the azetidine ring reduces oxidative metabolism, lowering clearance rates (e.g., analogs 12a/b in ).
  • Spirocyclic Derivatives : Spiro-pyrrolidine rings enhance metabolic stability but may reduce potency (EC₅₀ = 324–500 nM in analogs 13a/b) .

Q. How can computational methods predict electronic effects of substituents on azetidine reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (e.g., Gaussian 09) to assess electron-withdrawing effects of bromo/fluoro groups on azetidine ring strain.
  • Docking Studies : Model interactions with biological targets (e.g., hM4 receptor) to guide SAR for functional potency .

Q. How are conflicting NMR data resolved for structurally similar azetidine derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
  • COSY/NOESY : Correlate coupling patterns and spatial proximity of protons to assign ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromo-4-fluorophenyl)methyl]azetidine
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1-[(2-Bromo-4-fluorophenyl)methyl]azetidine

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